![molecular formula C8H18N2O2 B139727 (S)-Tert-butyl 1-aminopropan-2-ylcarbamate CAS No. 146552-71-8](/img/structure/B139727.png)
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate
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Overview
Description
“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a chemical compound with the CAS Number: 146552-71-8 . It has a molecular weight of 174.24 . The IUPAC name for this compound is tert-butyl (1S)-2-amino-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Protecting Groups for Amine Functionality
The compound is often used as a protecting group for amines in synthetic chemistry. This is crucial when multiple functional groups are present, and selective reactions are needed. It can be easily added and removed without affecting other parts of the molecule, which is essential for complex molecule synthesis .
Green Chemistry Applications
Carbamates like (S)-Tert-butyl 1-aminopropan-2-ylcarbamate are synthesized using greener methods, such as reactions with dimethyl carbonate, which avoid the use of hazardous phosgene. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Environmental Science
In environmental science, carbamates are studied for their ability to capture and utilize CO2. This compound could be involved in developing methods to convert CO2 into valuable chemicals, contributing to carbon capture and utilization strategies .
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The mode of action of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate involves the formation of carbamates. Carbamates are formed through the reaction of amines with carbon dioxide (CO2). The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which forms a zwitterionic superbase–CO2 adduct . . Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
Biochemical Pathways
Carbamates, in general, can affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific biological targets of the compound and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567217 |
Source
|
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate | |
CAS RN |
146552-71-8 |
Source
|
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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